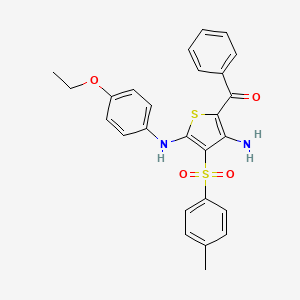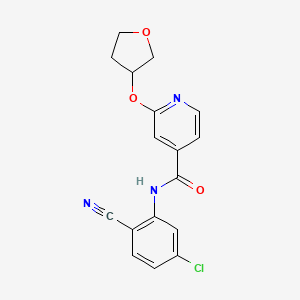
N-(5-chloro-2-cyanophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a potent compound that has gained significant attention in the scientific community due to its therapeutic potential. It belongs to the class of isonicotinamide derivatives and has been studied extensively for its various biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthetic Approaches : Isonicotinamides, including compounds structurally related to the one of interest, have been subject to synthetic studies aiming at creating spirocyclic compounds through intramolecular coupling reactions. These reactions highlight the versatility of isonicotinamides in synthesizing complex molecular structures (H. Brice & J. Clayden, 2009).
Crystal Structure and Supramolecular Chemistry : The crystal structures of isonicotinamide derivatives with carboxylic acids demonstrate the ability of these compounds to form a variety of solid forms through classical hydrogen bonds and other non-covalent interactions. This property is crucial for understanding the supramolecular assembly and design of new materials (Yuting Zhang et al., 2021).
Pharmacological Applications
Anticonvulsant Agents : Novel N-substituted-3-chloro-2-azetidinone derivatives, including isonicotinamide derivatives, have been synthesized and characterized for their potential as anticonvulsant agents. These studies highlight the therapeutic potential of isonicotinamide derivatives in treating convulsive disorders (Hozaifa Hasan et al., 2011).
Xanthine Oxidase Inhibitors : Research into N-phenylisonicotinamide derivatives has uncovered their potential as novel xanthine oxidase inhibitors. These findings are significant for the development of new treatments for diseases such as gout, where xanthine oxidase plays a key role (Ting-jian Zhang et al., 2019).
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-2-1-12(9-19)15(8-13)21-17(22)11-3-5-20-16(7-11)24-14-4-6-23-10-14/h1-3,5,7-8,14H,4,6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVKKDDBNCAWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)
![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)
![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)
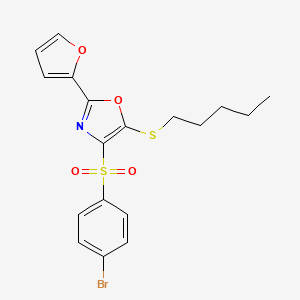
![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)
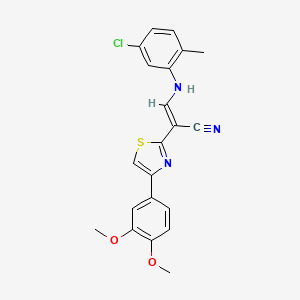
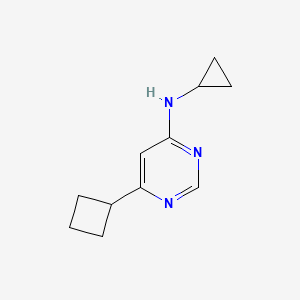

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)
